molecular formula C20H25N5O4 B11194750 Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate

Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B11194750
M. Wt: 399.4 g/mol
InChI Key: LRZKKKFSHAUSJH-UHFFFAOYSA-N
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Description

Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrimidine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the coupling with the piperidine ring. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxyphenyl isocyanate or similar reagents to introduce the methoxyphenyl group onto the pyrimidine ring.

    Coupling with Piperidine Ring: The final step involves coupling the pyrimidine derivative with a piperidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate
  • 4-(hydroxymethyl)piperidine-1-carbodithioic acid

Uniqueness

Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 1-[4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C20H25N5O4/c1-3-29-19(27)13-8-10-25(11-9-13)20-22-12-16(17(21)24-20)18(26)23-14-4-6-15(28-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,26)(H2,21,22,24)

InChI Key

LRZKKKFSHAUSJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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